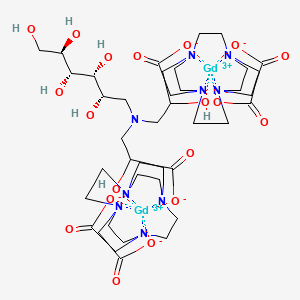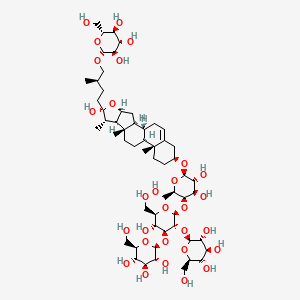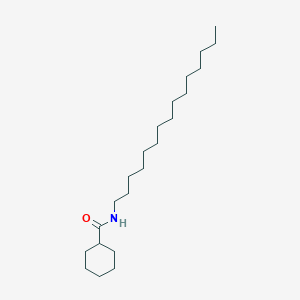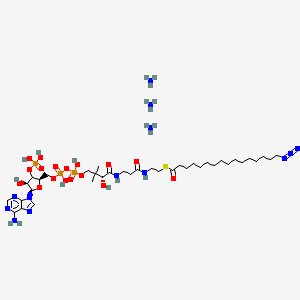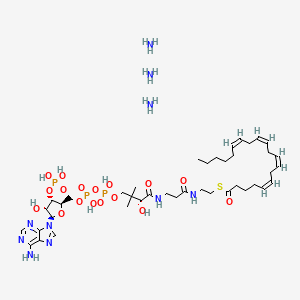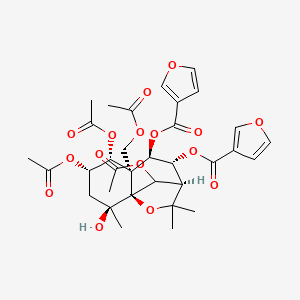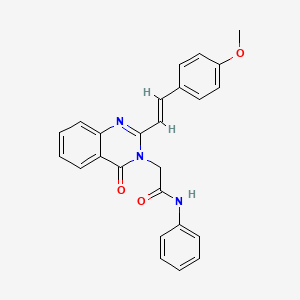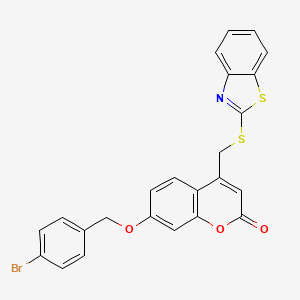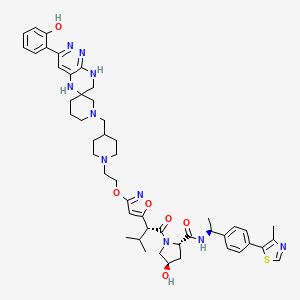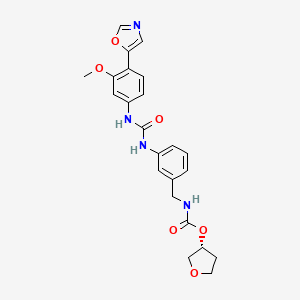
(R)-Merimepodib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Merimepodib is a chiral compound known for its potential therapeutic applications. It is an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanine nucleotides. This inhibition can lead to a reduction in the proliferation of certain cells, making ®-Merimepodib a compound of interest in various medical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Merimepodib typically involves several steps, starting from commercially available starting materials. The key steps include:
Chiral Resolution: The separation of the racemic mixture into its enantiomers.
Chemical Synthesis: The construction of the ®-enantiomer through a series of chemical reactions, often involving the use of chiral catalysts or reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of ®-Merimepodib may involve large-scale chiral resolution techniques or asymmetric synthesis methods. These methods are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for separation and purification.
Analyse Des Réactions Chimiques
Types of Reactions
®-Merimepodib undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under specific conditions.
Reduction: Reduction to form different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of ®-Merimepodib.
Applications De Recherche Scientifique
®-Merimepodib has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral synthesis and resolution.
Biology: Investigated for its effects on cell proliferation and metabolism.
Medicine: Explored as a potential therapeutic agent for conditions such as viral infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
®-Merimepodib exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, ®-Merimepodib reduces the availability of guanine nucleotides, leading to decreased cell proliferation. This mechanism makes it a potential candidate for treating diseases characterized by rapid cell division, such as cancer and viral infections.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mycophenolic Acid: Another IMPDH inhibitor with similar applications.
Ribavirin: An antiviral compound that also targets nucleotide synthesis.
Azathioprine: An immunosuppressive drug that affects purine synthesis.
Uniqueness
®-Merimepodib is unique in its specific inhibition of IMPDH and its potential therapeutic applications. Unlike some similar compounds, it has shown promise in both antiviral and anticancer research, making it a versatile compound in medical research.
Propriétés
Formule moléculaire |
C23H24N4O6 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
[(3R)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m1/s1 |
Clé InChI |
JBPUGFODGPKTDW-GOSISDBHSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@@H]3CCOC3)C4=CN=CO4 |
SMILES canonique |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)

